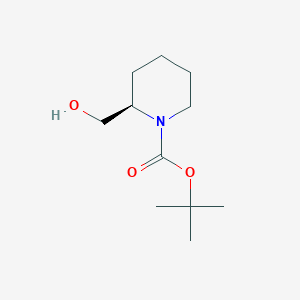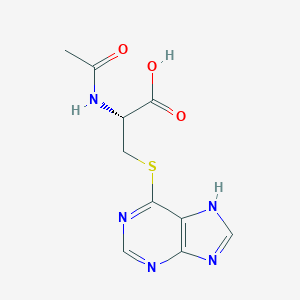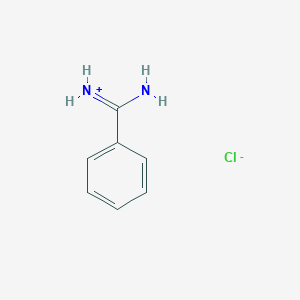![molecular formula C42H59N2O6P B159503 [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 133733-42-3](/img/structure/B159503.png)
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as Pyr-1, is a phospholipid derivative that has gained significant attention in scientific research. This compound is known for its unique properties and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that can interact with proteins and other biomolecules in various ways. The pyrene moiety of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is highly fluorescent and can be used to monitor protein-lipid interactions. The phosphate group of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can interact with positively charged amino acid residues in proteins, leading to changes in protein conformation or activity. The hydrophobic tail of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can insert into lipid bilayers, affecting membrane fluidity and permeability.
Biochemische Und Physiologische Effekte
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to affect various biochemical and physiological processes. In vitro studies have demonstrated that [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can inhibit the activity of certain enzymes, such as phospholipase A2 and protein kinase C. [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can also affect the structure and function of cell membranes, leading to changes in cell signaling and metabolism. In vivo studies have shown that [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can modulate immune responses and inflammation, as well as affect lipid metabolism and transport.
Vorteile Und Einschränkungen Für Laborexperimente
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its high solubility in water and organic solvents, its fluorescent properties, and its ability to interact with proteins and lipids. However, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate also has some limitations, such as its potential toxicity at high concentrations and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate-based drug delivery systems for targeted therapy. Another area of research is the use of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate as a biosensor for the detection of specific analytes. Additionally, further studies are needed to elucidate the mechanism of action of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in various fields.
Synthesemethoden
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves the reaction between pyrenebutyric acid and 1,2-diaminoethane, followed by esterification with 1,2-dipalmitoyl-sn-glycero-3-phosphate. The resulting compound is then treated with trimethylamine to obtain [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. This method has been optimized to produce high yields of pure [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate.
Wissenschaftliche Forschungsanwendungen
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific fields. In biochemistry, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been used as a probe to study the interaction between proteins and phospholipids. It has also been used to investigate the role of phospholipids in membrane fusion and lipid-protein interactions. In pharmacology, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has shown promising results as a drug delivery system, as it can be incorporated into liposomes and targeted to specific cells or tissues. In biotechnology, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been used to develop biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
133733-42-3 |
|---|---|
Produktname |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C42H59N2O6P |
Molekulargewicht |
718.9 g/mol |
IUPAC-Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H59N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-39(45)38(32-50-51(47,48)49-31-30-44(2,3)4)43-40(46)29-27-33-22-23-36-25-24-34-19-18-20-35-26-28-37(33)42(36)41(34)35/h17-29,38-39,45H,5-16,30-32H2,1-4H3,(H-,43,46,47,48)/b21-17+,29-27-/t38-,39+/m0/s1 |
InChI-Schlüssel |
XWSHWHRTYRBTQU-GIIXJKFXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)/C=C\C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
Synonyme |
N-(3-(1-pyrene)propenoyl)sphingomyelin P3,1-SPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



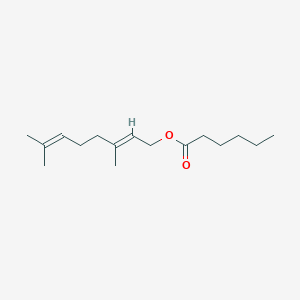
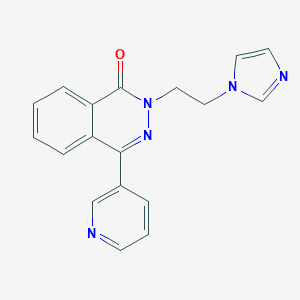
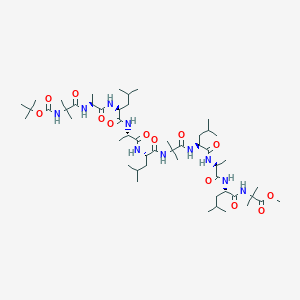
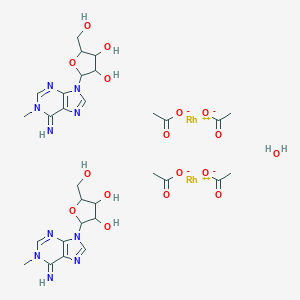
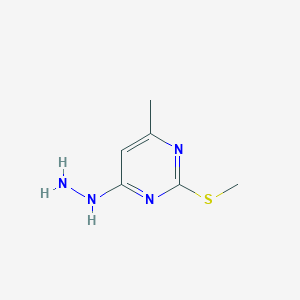
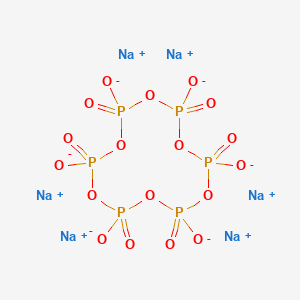
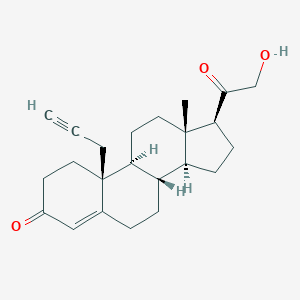


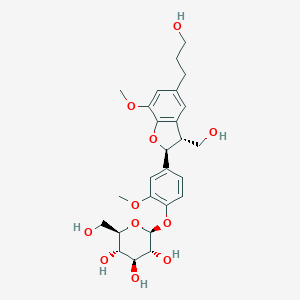
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
